Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 939758-13-1
VCID: VC3040191
InChI: InChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3
SMILES: COC(=O)C1CNCC1C2=CC=C(C=C2)F
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24 g/mol

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate

CAS No.: 939758-13-1

Cat. No.: VC3040191

Molecular Formula: C12H14FNO2

Molecular Weight: 223.24 g/mol

* For research use only. Not for human or veterinary use.

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate - 939758-13-1

Specification

CAS No. 939758-13-1
Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
IUPAC Name methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3
Standard InChI Key REBCUOWHHZXWGJ-UHFFFAOYSA-N
Isomeric SMILES COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)F
SMILES COC(=O)C1CNCC1C2=CC=C(C=C2)F
Canonical SMILES COC(=O)C1CNCC1C2=CC=C(C=C2)F

Introduction

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and a fluorophenyl group, which enhances its biological activity and potential applications in neuroscience and drug development.

Biological Activity and Potential Applications

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate exhibits significant biological activity, particularly in neuroscience. It acts as a modulator of neurotransmitter systems, potentially influencing pathways related to anxiety, depression, and other mood disorders. Its structural similarity to known psychoactive compounds suggests it may have effects on serotonin and dopamine receptors.

Comparison with Analogous Compounds

Compound NameMolecular FormulaUnique Features
Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylateC₁₂H₁₅ClNO₂Contains chlorine instead of fluorine
Methyl 4-(phenyl)pyrrolidine-3-carboxylateC₁₂H₁₅NO₂Lacks halogen substitution
Methyl 3-(4-fluorophenyl)pyrrolidine-2-carboxylateC₁₂H₁₅FNO₂Different position of the fluorophenyl group

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, allowing for modifications to enhance its biological activity. Derivatives of similar compounds have shown potential in analgesic or anti-inflammatory applications, although more research is needed to fully understand their pharmacological properties.

Future Directions in Medicinal Chemistry

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate serves as a valuable scaffold for designing novel therapeutic agents. Its unique fluorination pattern and pyrrolidine structure confer distinct pharmacological properties compared to its analogs, making it a promising candidate for further investigation in neurological disorders.

Applications in Drug Development

  • Pharmaceutical Development: It is used as an intermediate in synthesizing drugs targeting neurological disorders.

  • Neuroscience Research: Utilized in studies exploring neurotransmitter systems to understand conditions like depression and anxiety.

  • Medicinal Chemistry: Plays a role in designing novel therapeutic agents by modifying its structure for enhanced efficacy and reduced side effects.

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